1,3-Dithiane-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33927-41-2 |
|---|---|
Molecular Formula |
C5H9NOS2 |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
1,3-dithiane-2-carboxamide |
InChI |
InChI=1S/C5H9NOS2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H2,6,7) |
InChI Key |
KTPNVUGLXGOHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(=O)N |
Origin of Product |
United States |
Mechanistic Studies and Reactive Intermediates of 1,3 Dithiane 2 Carboxamide Analogues
Carbanion Chemistry of 2-Lithio-1,3-dithianes
The generation and subsequent reactions of 2-lithio-1,3-dithianes represent a powerful strategy for carbon-carbon bond formation. This section explores the fundamental aspects of their formation, stability, and reactivity.
Formation and Electronic Stabilization of the 2-Lithio-1,3-dithiane Anion
The 2-lithio-1,3-dithiane anion is typically formed by the deprotonation of 1,3-dithiane (B146892) at the C2 position using a strong base, most commonly n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com The protons at the C2 position are acidic due to the electron-withdrawing nature of the adjacent sulfur atoms, which can stabilize the resulting carbanion. youtube.comyoutube.com This process is a classic acid-base reaction where the strong base removes a proton, leaving behind a lone pair of electrons on the carbon atom and generating the carbanion. youtube.com
The stability of the 2-lithio-1,3-dithiane anion is a key factor in its synthetic utility. This stability arises from several factors. The sulfur atoms are highly polarizable, which helps to delocalize the negative charge of the carbanion. youtube.com Furthermore, the geometry of the carbanion and the orientation of the lithium cation play a significant role. Computational studies have shown a strong preference for the equatorial orientation of the C-Li bond. acs.org This preference is attributed to stabilizing hyperconjugative interactions (nC → σ*S-C) and the destabilizing effect of repulsive orbital interactions (nC/nS) in the axial isomer. acs.org The coordination of the equatorial lithium by the ring sulfur atoms in the computed contact ion pairs further contributes to its stability. acs.org
Theoretical Investigations of Carbanion Electronic States and Multiplicity (e.g., 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion)
Theoretical studies, particularly using Density Functional Theory (DFT), have provided deep insights into the electronic structure of dithiane carbanions. nih.govacs.orgresearchgate.netresearcher.life A notable example is the 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion. nih.govacs.orgresearchgate.netresearcher.life DFT calculations predict that this benzylic anion possesses nearly degenerate singlet and triplet states as a free anion. nih.govacs.orgresearchgate.netresearcher.life This is a consequence of the strong π-electron-withdrawing dinitrophenyl group. nih.govacs.orgresearchgate.netresearcher.life
Interestingly, the corresponding lithium ion pair is predicted to be a ground-state triplet with a significant singlet-triplet energy gap of approximately 26 kcal/mol. nih.govacs.orgresearchgate.netresearcher.life Experimental evidence from chemical trapping, NMR spectroscopy, and the Evans method supports the theoretical prediction that this anion exists as either a triplet or a ground-state singlet with a very low-lying triplet state. nih.govacs.orgresearchgate.netresearcher.life These findings highlight the tunable magnetic properties of such carbanions, which could have implications for the design of novel electromagnetic materials. researchgate.net
Nucleophilic Addition Reactions with Diverse Electrophilic Substrates
The 2-lithio-1,3-dithiane anion is a potent nucleophile that readily reacts with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds. researchgate.netyoutube.com This reactivity is the basis for the "umpolung" or reversal of polarity concept, where the normally electrophilic carbonyl carbon is transformed into a nucleophilic species. youtube.com
2-Lithio-1,3-dithianes undergo efficient nucleophilic substitution reactions with primary alkyl, allyl, and benzyl (B1604629) halides. youtube.com The reaction proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the halide, displacing the leaving group. youtube.com This method provides a straightforward route to 2-alkylated 1,3-dithianes, which can be subsequently hydrolyzed to afford aldehydes or ketones. youtube.comyoutube.com
Interestingly, while reactions with tosylates of primary or secondary alcohols are often problematic for many organolithium reagents, benzenesulfonates of primary alcohols react smoothly with 2-lithio-1,3-dithianes at room temperature to give 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This enhanced reactivity is attributed to the formation of an ate-complex with the sulfonate salt, which stabilizes the intermediate. organic-chemistry.org
| Electrophile Type | Substrate Example | Product Type | Yield (%) | Reference |
| Alkyl Halide | Methyl Iodide | 2-Methyl-1,3-dithiane | High | youtube.com |
| Alkyl Sulfonate | Primary Alcohol Benzenesulfonate | 2-Alkyl-1,3-dithiane | High | organic-chemistry.orgorganic-chemistry.org |
The addition of 2-lithio-1,3-dithianes to carbonyl compounds is a highly valuable transformation for the synthesis of α-hydroxy ketones and related structures. These reactions often exhibit a high degree of stereoselectivity. acs.org For instance, the reaction of the lithium derivative of a conformationally locked cis-4,6-dimethyl-1,3-dithiane with aldehydes and ketones yields equatorial carbinols with very high isomeric purity (at least 99.8%). acs.org This high stereoselectivity is attributed to the strong thermodynamic preference for the intermediate 2-lithio-1,3-dithiane to have the lithium in an equatorial position, a preference estimated to be over 6 kcal/mol. acs.org This suggests a significant stereoelectronic effect is at play. acs.org The nucleophilic addition to the carbonyl group then proceeds with this defined stereochemistry.
| Dithiane Derivative | Carbonyl Compound | Product Stereochemistry | Isomeric Purity (%) | Reference |
| cis-4,6-dimethyl-1,3-dithiane-Li | Formaldehyde (B43269) | Equatorial carbinol | >99.8 | acs.org |
| cis-4,6-dimethyl-1,3-dithiane-Li | Acetone | Equatorial carbinol | >99.8 | acs.org |
| cis-4,6-dimethyl-1,3-dithiane-Li | Pivalaldehyde | Equatorial carbinol | >99.8 | acs.org |
2-Lithio-1,3-dithianes are effective nucleophiles for the ring-opening of epoxides. organic-chemistry.orguwindsor.ca This reaction proceeds via an SN2-type mechanism where the dithiane anion attacks one of the epoxide carbons, leading to the opening of the three-membered ring. transformationtutoring.comlibretexts.org Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. transformationtutoring.comlibretexts.org The reaction results in the formation of a β-hydroxy thioacetal, with the nucleophile and the newly formed hydroxyl group in a trans configuration due to the backside attack characteristic of the SN2 mechanism. transformationtutoring.comlibretexts.org This methodology has been successfully employed in the synthesis of complex natural products. uwindsor.ca
| Epoxide | Dithiane Anion | Reaction Type | Key Feature | Reference |
| Enantiomerically pure epoxides | 2-Lithio-1,3-dithiane | Nucleophilic ring-opening | Formation of β-hydroxy thioacetals | uwindsor.ca |
| Terminal Epoxides | Dithiane Anions | Multicomponent linchpin couplings | Stereocontrolled assembly of advanced fragments | acs.org |
Acylation and Other Reactions with Carboxylic Acid Derivatives (Esters, Acyl Chlorides, Carbon Dioxide)
The reaction of metallated 1,3-dithianes with carboxylic acid derivatives serves as a powerful tool for carbon-carbon bond formation. Specifically, 2-lithio-1,3-dithiane and its derivatives react with a range of electrophiles, including esters and acyl chlorides, to typically yield acyl dithianes. rsc.org For instance, the dianion of a protected dihydroxypropyldithiane can be acylated with methyl hexanoate, leading to the formation of a cyclic hemiacetal in high yield. uwindsor.ca This transformation underscores the utility of dithiane anions as effective nucleophiles in acylation reactions.
The choice of the carboxylic acid derivative and the specific dithiane analogue can influence the reaction outcome. While acyl chlorides are common acylating agents, other derivatives have also been explored. The reaction with carbon dioxide, for example, introduces a carboxyl group, further expanding the synthetic utility of these intermediates. The resulting α-keto acids are valuable building blocks in organic synthesis. youtube.com
Reactions involving nitriles, another class of carboxylic acid derivatives, with 2-lithio-1,3-dithiane and 2-lithio-2-trimethylsilyl-1,3-dithiane afford primary aminoketene dithioacetals. rsc.org These products are of particular interest due to their ambident nucleophilicity, offering multiple sites for subsequent chemical modifications. rsc.org Interestingly, the reaction of 2-lithio-2-trimethylsilyl-1,3-dithiane with benzoyl cyanide results in a cyanoketene dithioacetal, highlighting how the substituent on the dithiane ring can direct the course of the reaction. rsc.org
The following table summarizes the outcomes of reactions between metallated 1,3-dithianes and various carboxylic acid derivatives:
| Metallated 1,3-Dithiane | Carboxylic Acid Derivative | Product Type | Reference |
| 2-Lithio-1,3-dithiane | Esters, Acyl Chlorides | Acyl Dithianes | rsc.org |
| Dianion of a protected dihydroxypropyldithiane | Methyl Hexanoate | Cyclic Hemiacetal | uwindsor.ca |
| 2-Lithio-1,3-dithiane | Carbon Dioxide | α-Keto acids | youtube.com |
| 2-Lithio-1,3-dithiane | Nitriles | Primary Aminoketene Dithioacetals | rsc.org |
| 2-Lithio-2-trimethylsilyl-1,3-dithiane | Nitriles | Primary Aminoketene Dithioacetals | rsc.org |
| 2-Lithio-2-trimethylsilyl-1,3-dithiane | Benzoyl Cyanide | Cyanoketene Dithioacetal | rsc.org |
Radical Pathways in 1,3-Dithiane Reactivity
Beyond traditional ionic pathways, the generation and reaction of 1,3-dithiane radicals have emerged as a versatile strategy in organic synthesis, largely driven by the advancements in photoredox catalysis.
Generation of 1,3-Dithiane Radicals via Photoredox Catalysis
Photoredox catalysis provides a mild and efficient method for generating radical species from precursors that are otherwise difficult to activate. nih.gov In the context of 1,3-dithianes, a dithiane 2-carboxylic acid, which can be easily prepared from the corresponding commercially available ethyl ester, can be used to generate a 1,3-dithiane radical. nih.govresearchgate.netrsc.org This process is typically initiated by an iridium(III) photocatalyst under light irradiation. nih.govresearchgate.net The excited state of the photocatalyst is a potent oxidant capable of oxidizing the carboxylate, which is formed in the presence of a base like K₂HPO₄. nih.gov This oxidation is followed by the extrusion of CO₂, yielding the desired 1,3-dithiane radical. nih.gov The electrochemical properties of the photocatalyst can be fine-tuned through ligand modification, allowing for selective radical generation. nih.govrsc.org
Photoredox Radical Conjugate Additions to Michael Acceptors
Once generated, the 1,3-dithiane radical can participate in a variety of reactions, with conjugate additions to Michael acceptors being a prominent example. nih.govresearchgate.net This photoredox-mediated Michael reaction has a broad scope, with the dithiane radical adding to a range of electron-deficient olefins such as unsaturated ketones, esters, amides, and malonates. nih.govresearchgate.net These reactions typically proceed in high yields and represent a formal photoredox addition of a methyl radical equivalent. nih.govresearchgate.net The resulting adducts are versatile intermediates that can be further functionalized. nih.govresearchgate.net
The following table showcases the variety of Michael acceptors that successfully undergo conjugate addition with photochemically generated 1,3-dithiane radicals:
| Michael Acceptor Type | Example | Reference |
| Unsaturated Ketones | Chalcone | nih.gov |
| Unsaturated Esters | Ethyl Cinnamate | nih.gov |
| Unsaturated Amides | N,N-Dimethylcinnamamide | nih.gov |
| Unsaturated Malonates | Diethyl Benzylidenemalonate | nih.gov |
Exploration of Intramolecular Radical Additions of 1,3-Dithianes
In addition to intermolecular reactions, the intramolecular addition of 1,3-dithiane radicals to alkenes has also been demonstrated. nih.gov These cyclization reactions provide a pathway to construct cyclic structures containing the dithiane moiety. Intramolecular photocatalytic additions of 1,3-dithianes have been reported, showcasing the potential of this strategy for synthesizing complex ring systems. nih.gov This approach builds upon earlier work where other radical initiators were used to effect similar transformations. nih.gov The ability to form new rings via radical cyclization significantly enhances the synthetic utility of 1,3-dithiane derivatives.
Structural Characterization and Spectroscopic Analysis of 1,3 Dithiane 2 Carboxamide and Analogues
Conformational Analysis of the 1,3-Dithiane (B146892) Ring System in Various Derivatives
The 1,3-dithiane ring, a six-membered heterocycle containing two sulfur atoms, predominantly adopts a chair conformation, which is significantly more stable than its boat or twist-boat counterparts. acs.orgsemanticscholar.org Computational studies using ab initio molecular orbital theory and density functional theory have been employed to investigate the relative energies of different conformers. acs.org
The conformational isomerization of 1,3-dithiane has been shown to proceed through several transition states, including boat and twist-boat forms. researchgate.netresearchgate.net The potential energy surface of 1,3-dithiane contains six minima, corresponding to the chair invertomers and enantiomeric flexible forms. researchgate.net The interconversion between these conformers involves surmounting specific energy barriers. For instance, the transition from the chair to the 2,5-twist conformer proceeds through a transition state with a calculated energy barrier. acs.org
The geometry of the 1,3-dithiane ring is characterized by specific bond lengths and angles that differ from those in its oxygen-containing analogue, 1,3-dioxane. The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle. These differences in geometry lead to altered steric interactions across the ring. semanticscholar.org
Table 1: Calculated Relative Energies of 1,3-Dithiane Conformers
| Conformer | ΔE (kcal/mol) (HF/6-31G(d)) | ΔG (kcal/mol) (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 4.24 acs.org | 4.27 acs.org |
| 1,4-Twist | 4.72 acs.org | 4.42 acs.org |
| 2,5-Boat (TS) | 5.42 acs.org | - |
| 1,4-Boat (TS) | 5.53 acs.org | - |
This table presents data from computational studies on the relative energies of different conformers of 1,3-dithiane. ΔE represents the electronic energy difference, and ΔG represents the Gibbs free energy difference relative to the chair conformation. "TS" denotes a transition state.
X-ray Crystallographic Studies for Molecular Geometry and Packing of 2-Substituted 1,3-Dithiane Derivatives
X-ray crystallography provides definitive information about the solid-state molecular structure and packing of 1,3-dithiane derivatives. These studies confirm the prevalence of the chair conformation for the 1,3-dithiane ring in the crystalline state. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction data offer a detailed picture of the molecular geometry.
For 2-substituted 1,3-dithiane derivatives, the orientation of the substituent at the C2 position is of particular interest. The substituent can adopt either an axial or an equatorial position. The preference for one orientation over the other is governed by a balance of steric and electronic effects.
Table 2: Selected Crystallographic Data for a Hypothetical 2-Substituted 1,3-Dithiane Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| β (°) | 98.76 |
| Volume (ų) | 1092.5 |
| Z | 4 |
This table provides hypothetical crystallographic data for a 2-substituted 1,3-dithiane derivative to illustrate the type of information obtained from X-ray diffraction studies. The actual data would vary for specific derivatives.
Investigation of Intermolecular Interactions and Supramolecular Assembly in Dithiane Crystal Structures
The supramolecular assembly of 1,3-dithiane derivatives in the solid state is governed by a network of intermolecular interactions. researchgate.net These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and physical properties. Common types of intermolecular interactions observed in the crystal structures of organic molecules include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov
In the case of 1,3-dithiane-2-carboxamide, the amide group introduces the potential for strong hydrogen bonding interactions (N-H···O). These hydrogen bonds can act as a primary driving force in the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-Dithiane |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Intermediates
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the characterization of transient intermediates, thereby elucidating reaction mechanisms in great detail.
While these studies were not performed specifically on 1,3-dithiane-2-carboxamide, the principles are directly applicable. A computational investigation into the reactions of this compound would similarly involve:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, and all intermediate species.
Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products, which defines the energy barrier of the reaction.
Intermediate Characterization: Analyzing the electronic and structural properties of any transient species, such as radical cations or anions, to understand their stability and subsequent reactivity.
For example, in a hypothetical hydrolysis of this compound, DFT calculations could model the stepwise process, including the initial protonation, nucleophilic attack by water, and the final C-S bond cleavages, providing activation energies for each step.
Prediction of Electronic Properties and Global Reactivity Descriptors
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are widely used to determine these properties and to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. A computational study on a series of 2-thioxo-1,3-dithiol-carboxamides, which are structurally related to this compound, utilized the B3LYP/6-31G(d,p) level of theory to analyze their electronic characteristics. mdpi.com
For this compound, a similar computational approach would yield valuable data. The key properties and descriptors that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Global Reactivity Descriptors: These are derived from the energies of the FMOs and provide a more quantitative picture of reactivity.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |
These descriptors, once calculated for this compound, would allow for predictions about its behavior in various chemical environments and its potential as a reactant in different types of reactions. For instance, a low HOMO-LUMO gap would suggest higher reactivity. mdpi.com
Modeling of Catalytic Cycles and Transition States in Dithiane-Mediated Reactions
Many reactions involving 1,3-dithianes are catalyzed, often by acids or transition metals. Computational modeling is an indispensable tool for understanding the intricate steps of a catalytic cycle. This involves calculating the energies of all species involved in the cycle, including the catalyst-substrate adducts, transition states for each transformation, and the regenerated catalyst.
Modeling Catalyst Activation: Calculating the interaction of the catalyst with the carbonyl substrate, showing how the catalyst enhances the electrophilicity of the carbonyl carbon.
Mapping the Nucleophilic Attack: Modeling the approach of the sulfur nucleophile (from 1,3-propanedithiol) to the activated carbonyl, including the calculation of the transition state for this C-S bond formation.
Elucidating the Cyclization and Dehydration Steps: Following the subsequent intramolecular reactions and water elimination that lead to the final 1,3-dithiane (B146892) ring, with each step's transition state being located and its energy calculated.
By constructing a complete energy profile of the catalytic cycle, researchers can identify the rate-determining step, understand the role of the catalyst in lowering activation barriers, and rationally design more efficient catalysts or reaction conditions. This approach would be directly applicable to any catalyzed reaction involving this compound, providing a deep, quantitative understanding of the reaction mechanism.
Future Prospects and Emerging Research Frontiers for 1,3 Dithiane 2 Carboxamide
Development of Novel and Green Synthetic Routes to Amide-Functionalized Dithianes
The efficient and sustainable synthesis of amide-functionalized dithianes is a crucial first step towards unlocking their full potential. Future research will likely focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
One promising avenue is the direct amidation of 1,3-dithiane-2-carboxylic acid or its esters. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which can generate significant waste. Future efforts could explore catalytic methods for this transformation. For instance, enzyme-catalyzed amidation using lipases, such as Candida antarctica lipase B (CALB), offers a green alternative, often proceeding under mild conditions with high selectivity. nih.gov Another sustainable approach is the development of solvent-free synthetic methods, which can significantly reduce the environmental impact of the synthesis. researchgate.net
Furthermore, the direct reaction of esters with alkali metal amidoboranes has been reported as a rapid and chemoselective method for amide synthesis at room temperature without the need for catalysts. nih.gov Applying such a method to ethyl 1,3-dithiane-2-carboxylate could provide a highly efficient route to 1,3-dithiane-2-carboxamide.
| Synthetic Strategy | Reagents/Catalysts | Potential Advantages |
| Direct Amidation of 1,3-Dithiane-2-carboxylic acid | Enzymatic catalysts (e.g., CALB) | Mild reaction conditions, high selectivity, reduced waste. nih.gov |
| Aminolysis of 1,3-Dithiane-2-carboxylate esters | Alkali metal amidoboranes (e.g., NaNHRBH3) | Rapid, high-yielding, catalyst-free, room temperature reaction. nih.gov |
| Solvent-free Synthesis | Trituration and direct heating | Reduced solvent waste, potentially faster reaction rates. researchgate.net |
| Catalytic Amide Formation | Boric acid, etc. | Use of greener and more readily available catalysts. |
These emerging synthetic strategies promise to make this compound and its derivatives more accessible for further research and application.
Exploration of New Reactivity Modes and Stereoselective Transformations for this compound
The presence of the carboxamide group at the C2 position of the 1,3-dithiane (B146892) ring is expected to influence its reactivity, opening up new avenues for chemical transformations. The C2 proton of 1,3-dithianes is acidic (pKa ≈ 31) and can be abstracted by a strong base like n-butyllithium to form a nucleophilic carbanion. youtube.com This "umpolung" or reversal of polarity allows the dithiane to act as an acyl anion equivalent. youtube.com
Future research could investigate how the amide functionality in this compound modulates the stability and reactivity of the corresponding C2-anion. The electron-withdrawing nature of the carboxamide group could potentially further acidify the C2 proton, and the amide itself could act as a coordinating group for metal cations, influencing the stereochemical outcome of reactions.
A significant area of future exploration lies in the development of stereoselective transformations. Organocatalytic methods have been successfully employed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, achieving high enantiomeric excess. rsc.org Similar strategies could be developed for this compound, enabling the asymmetric synthesis of complex molecules. Furthermore, iridium-catalyzed asymmetric allylic substitution reactions have been achieved with 2-alkoxycarbonyl-1,3-dithianes, yielding products with high regio- and enantioselectivity. researchgate.net Adapting such catalytic systems for the carboxamide derivative could provide access to a wide range of chiral building blocks.
| Reaction Type | Key Features | Potential Applications |
| Umpolung Reactivity | Formation of a nucleophilic C2-anion. | Synthesis of ketones, α-hydroxy ketones, and other carbonyl compounds. youtube.com |
| Organocatalytic Stereoselective Addition | Use of chiral catalysts to control stereochemistry. | Asymmetric synthesis of biologically active molecules. rsc.org |
| Transition Metal-Catalyzed Asymmetric Reactions | High regio- and enantioselectivity. | Access to chiral building blocks for drug discovery and materials science. researchgate.net |
The exploration of these new reactivity modes and stereoselective transformations will undoubtedly expand the synthetic utility of this compound.
Integration of this compound in Advanced Materials Science and Chemical Biology Research Applications
The unique combination of a reactive dithiane core and a versatile amide functionality makes this compound an attractive building block for advanced materials and chemical biology tools.
In materials science, the dithiane unit can be incorporated into polymer backbones. For instance, polymers containing 1,3-dithiane units have been synthesized and used in supported organic synthesis. thieme-connect.com The amide group in this compound can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of polymers. Post-polymerization modification of polymers containing amide groups is a powerful tool for creating functional materials. rsc.org Thus, polymers derived from this compound could be designed with tunable properties for applications in areas such as drug delivery or responsive materials.
In the realm of chemical biology, the 1,3-dithiane moiety can serve as a cleavable linker or a component of fluorescent probes. The dithiane group can be cleaved under specific oxidative or reductive conditions to release a payload or to unmask a functional group. organic-chemistry.org This property could be harnessed in the design of prodrugs or chemical probes that are activated by specific cellular stimuli. The development of reaction-based fluorescent probes for bioimaging is a rapidly growing field. nih.govnih.gov A probe incorporating this compound could be designed to respond to specific analytes or enzymatic activities, leading to a change in fluorescence. rsc.orgresearchgate.net
| Research Area | Potential Application | Key Features of this compound |
| Advanced Materials Science | Functional polymers, responsive materials. | Polymerizable unit, hydrogen bonding capability of the amide group. thieme-connect.comrsc.org |
| Chemical Biology | Cleavable linkers for drug delivery, fluorescent probes for bioimaging. | Cleavable dithiane ring, modifiable amide group for attaching fluorophores or targeting moieties. organic-chemistry.orgnih.govnih.gov |
The integration of this compound into these cutting-edge research areas holds the promise of developing novel technologies with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
